1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride
Overview
Description
“1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride” is a compound that contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a chlorine atom attached to the carbon atom at the 2-position of the pyridine ring .
Molecular Structure Analysis
The molecular structure of a related compound, “(2-Chloro-4-pyridinyl)methanol”, has a molecular formula of C6H6ClNO and an average mass of 143.571 Da .
Physical And Chemical Properties Analysis
A related compound, “(2-Chloro-4-pyridinyl)methanol”, has a melting point of 65.5 °C, a predicted boiling point of 279.0±25.0 °C, and a predicted density of 1.324±0.06 g/cm3 .
Scientific Research Applications
Application in Non-linear Optics
- Specific Scientific Field : Non-linear Optics .
- Summary of the Application : Compounds similar to “1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride”, such as N-(pyridin-4-yl)pyridin-4-amine and its derivatives, have been studied for their potential use in non-linear optics . These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
- Methods of Application or Experimental Procedures : The molecules were intercalated within a layered structure of zirconium 4-sulfophenylphosphonate. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .
- Summary of Results or Outcomes : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers. The dipole moments of the guests in the final models were calculated to illustrate the potential use of these materials in non-linear optics .
Application in Biochemical Research
- Specific Scientific Field : Biochemical Research .
- Summary of the Application : Compounds similar to “1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride”, such as (4-CHLORO-PYRIDIN-2-YL)-METHANOL, have been used in biochemical research . These compounds are often used in the study of biochemical processes and pathways .
- Methods of Application or Experimental Procedures : The compound is typically synthesized and then used in various biochemical assays or experiments. The specific methods of application or experimental procedures would depend on the nature of the research being conducted .
- Summary of Results or Outcomes : The outcomes of such research can vary widely depending on the specific experiments being conducted. In some cases, these compounds may be used to study specific biochemical reactions or pathways, while in other cases they may be used to develop new drugs or treatments .
Application in Chemical Synthesis
- Specific Scientific Field : Chemical Synthesis .
- Summary of the Application : Compounds similar to “1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride”, such as (2-CHLORO-PYRIDIN-4-YL)-METHANOL, have been used in chemical synthesis . These compounds are often used as intermediates in the synthesis of other complex molecules .
- Methods of Application or Experimental Procedures : The compound is typically synthesized and then used in various chemical reactions. The specific methods of application or experimental procedures would depend on the nature of the synthesis being conducted .
- Summary of Results or Outcomes : The outcomes of such research can vary widely depending on the specific synthesis being conducted. In some cases, these compounds may be used to synthesize specific target molecules, while in other cases they may be used to develop new synthetic methods or pathways .
Safety And Hazards
properties
IUPAC Name |
1-(2-chloropyridin-4-yl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3.2ClH/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAMQTMRWQHCJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=C2)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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